molecular formula C13H8ClN3O B1382118 (2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone CAS No. 1597421-45-8

(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone

Cat. No.: B1382118
CAS No.: 1597421-45-8
M. Wt: 257.67 g/mol
InChI Key: BRDWGLMCDKEGEN-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C13H8ClN3O and its molecular weight is 257.67 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with stress-activated serine/threonine-protein kinases, which are involved in cytokine production, endocytosis, and cell migration . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit collagen synthesis in hepatic stellate cells, which are responsible for collagen production in liver fibrosis . This inhibition is achieved through the modulation of specific signaling pathways that regulate gene expression related to collagen synthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition results in decreased collagen production, which is beneficial in conditions such as liver fibrosis.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of collagen synthesis, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver cells. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of collagen . These interactions influence the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes and accumulates in specific cellular compartments. This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules effectively.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy in modulating cellular processes.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-12-5-8(1-4-16-12)13(18)10-7-17-11-2-3-15-6-9(10)11/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDWGLMCDKEGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)C2=CNC3=C2C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1H-pyrrolo[3,2-c]pyridine (17.0 g, 0.14 mol) in 1, 2-dichloroethane (500 mL) was added AlCl3 (38.3 g, 0.29 mol) at room temperature. The mixture was stirred at room temperature for 10 minutes. A solution of 2-chloroisonicotinoyl chloride (30.0 g, 0.17 mol) in 1, 2-dichloroethane (100 mL) was added and the reaction heated to 70° C. Further AlCl3 (38.3 g, 0.29 mol) was added and the reaction was stirred at this temperature for 18 hours. The mixture was cooled to room temperature, and then to the mixture was added MeOH (150 mL) dropwise. 1M aqueous NaOH solution was added until pH=8. The mixture was filtered, the filter cake was washed with a mixture of 1/3 isopropanol/chloroform and the filtrate was extracted with a mixture of 1/3 isopropanol/chloroform (300 mL×6). The combined organic phases were washed with brine, dried over Na2SO4 and concentrated under reduced pressure to give the title compound (44 g) as a black solid, which was used in next step directly.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
38.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone
Reactant of Route 3
(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone
Reactant of Route 4
(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone
Reactant of Route 5
(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone
Reactant of Route 6
(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone

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